Tyrosylalanyl-4-fluorophenylalanylphenylalaninamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

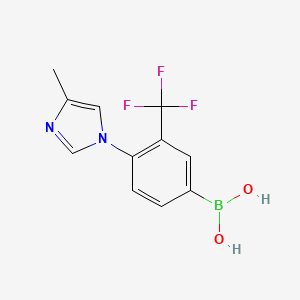

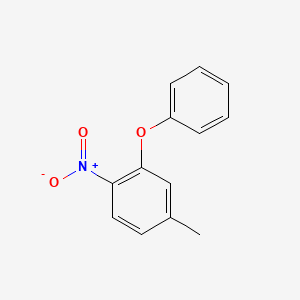

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide. It acts as a peripherally-specific, selective μ-opioid receptor agonist. Despite its inability to penetrate the blood-brain barrier and enter the central nervous system, frakefamide has potent analgesic effects and, unlike centrally-acting opioids like morphine, does not produce respiratory depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Frakefamide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of protected amino acids to form the tetrapeptide sequence. The key steps include:

Protection of amino groups: The amino groups of the amino acids are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

Coupling reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The protecting groups are removed using appropriate deprotection reagents like trifluoroacetic acid (TFA) for Boc groups or piperidine for Fmoc groups.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of frakefamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the synthesis process. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Frakefamide undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohol derivatives.

Substitution: The fluorine atom on the phenylalanine residue can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under microwave irradiation.

Major Products

Oxidation: Quinone derivatives of frakefamide.

Reduction: Alcohol derivatives of frakefamide.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Frakefamide has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its interactions with peripheral μ-opioid receptors and its effects on cellular signaling pathways.

Medicine: Explored for its potential as a peripheral analgesic agent with reduced side effects compared to traditional opioids.

Industry: Utilized in the development of new analgesic drugs and as a reference compound in quality control processes

Mechanism of Action

Frakefamide exerts its effects by selectively binding to peripheral μ-opioid receptors. This binding activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the inhibition of neurotransmitter release and the modulation of pain signaling pathways. Unlike centrally-acting opioids, frakefamide does not cross the blood-brain barrier, thus avoiding central nervous system side effects such as respiratory depression .

Comparison with Similar Compounds

Frakefamide is similar to other μ-opioid receptor agonists such as casokefamide and metkefamide. it is unique in its inability to penetrate the blood-brain barrier, making it a safer alternative for peripheral pain management. Other similar compounds include:

Casokefamide: Another synthetic peptide with peripheral μ-opioid receptor agonist activity.

Metkefamide: A peptide with similar analgesic properties but different pharmacokinetic profiles

Frakefamide’s unique properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name |

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34FN5O5/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPHQORJKFJIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34FN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870179 |

Source

|

| Record name | Tyrosylalanyl-4-fluorophenylalanylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)

![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)

![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)